

physicochemical properties of 4-(thiophen-2-yl)pyrimidin-2-amine

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Compound of Interest

Compound Name: 4-(Thiophen-2-yl)pyrimidin-2-amine

Cat. No.: B143093

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An In-Depth Technical Guide to the Physicochemical Properties of **4-(Thiophen-2-yl)pyrimidin-2-amine**

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of **4-(thiophen-2-yl)pyrimidin-2-amine** (CAS No. 154321-60-5). As a heterocyclic scaffold of significant interest in medicinal chemistry, a thorough understanding of its fundamental properties is critical for researchers, scientists, and drug development professionals. This document synthesizes available data, presents validated computational predictions, and provides detailed, field-proven experimental protocols for the determination of key physicochemical parameters. The guide is structured to not only report known values but also to empower researchers to generate high-quality, reproducible data in their own laboratories.

Introduction: The Strategic Value of the Thienopyrimidine Scaffold

The fusion of thiophene and pyrimidine rings creates a privileged scaffold in drug discovery. Pyrimidine derivatives are well-established pharmacophores, integral to numerous therapeutic agents due to their ability to form multiple hydrogen bonds and participate in various biological interactions.[1] The incorporation of a thiophene moiety often enhances biological activity and modulates physicochemical properties such as lipophilicity and metabolic stability. **4-**

(Thiophen-2-yl)pyrimidin-2-amine serves as a key building block for the synthesis of a diverse range of bioactive molecules, with derivatives showing potential as anticancer, anti-inflammatory, and antimicrobial agents.[2]

A precise characterization of the parent scaffold's physicochemical profile is the bedrock of any rational drug design program. Properties such as solubility, lipophilicity (logP), and ionization state (pKa) govern the absorption, distribution, metabolism, and excretion (ADME) profile of any derivative compound. This guide provides the foundational knowledge required to leverage the **4-(thiophen-2-yl)pyrimidin-2-amine** core effectively.

Core Molecular and Physical Properties

The fundamental identity of **4-(thiophen-2-yl)pyrimidin-2-amine** is established by its molecular structure and associated basic properties. While extensive experimental data is not publicly available, the core identifiers are well-documented.

Chemical Structure and Identifiers

- IUPAC Name: **4-(Thiophen-2-yl)pyrimidin-2-amine**
- Synonyms: 4-(2-Thienyl)-2-pyrimidinamine, 2-Amino-4-(thien-2-yl)pyrimidine
- CAS Number: 154321-60-5
- Molecular Formula: $C_8H_7N_3S$
- Molecular Weight: 177.23 g/mol

Key Physicochemical Data: A Synthesis of Reported and Predicted Values

A critical gap in the public domain is the lack of experimentally validated data for several key physicochemical properties of this compound. The following table summarizes the best available information, combining data from chemical databases with computational predictions for related isomers, which serve as valuable reference points.

Property	Value / Range	Source / Method	Comments
Melting Point	Not available	Experimental	Data for the related 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine is 166-173 °C. This suggests the target compound is a solid at room temperature.
Boiling Point	358.3 ± 32.0 °C	Predicted	This prediction is for the isomer 4-(pyrimidin-4-yl)thiophen-2-amine and should be used with caution.[3]
Aqueous Solubility	>26.6 µg/mL (at pH 7.4)	Experimental (Assay)	This value from PubChem indicates moderate to low solubility.[4] A detailed experimental determination is highly recommended.
logP	Not available	-	No experimental or directly predicted value is available. Computational prediction and experimental determination are necessary.
pKa (Acid Dissociation Constant)	1.43 ± 0.18	Predicted	This value is for the isomer 4-(pyrimidin-4-yl)thiophen-2-amine. [3] The pyrimidine ring nitrogens are

expected to be weakly basic.

pKa (Tautomer)

8.08 ± 0.10

Predicted

This prediction is for the tautomeric form, 4-(thiophen-2-yl)pyrimidin-2-ol, which may exist in equilibrium.[\[5\]](#)

Spectroscopic Characterization Profile

While public spectral data is not available, a standard characterization workflow would involve ^1H NMR, ^{13}C NMR, Mass Spectrometry, and IR Spectroscopy. Based on the structure, the following spectral features are anticipated:

- ^1H NMR: Signals corresponding to the protons on the thiophene ring (typically in the δ 7.0-8.0 ppm region), the pyrimidine ring (δ 7.0-8.5 ppm), and a broad singlet for the amine ($-\text{NH}_2$) protons.
- ^{13}C NMR: Resonances for the eight distinct carbon atoms, with those in the heterocyclic rings appearing in the downfield region (δ 100-170 ppm).
- Mass Spectrometry (ESI+): A prominent protonated molecular ion $[\text{M}+\text{H}]^+$ at $m/z \approx 178.04$.
- IR Spectroscopy: Characteristic N-H stretching vibrations for the primary amine (around $3300\text{-}3500\text{ cm}^{-1}$), C=N and C=C stretching bands in the $1500\text{-}1650\text{ cm}^{-1}$ region, and C-S stretching vibrations.

Authoritative Experimental Protocols for Physicochemical Characterization

To address the existing data gaps, this section provides detailed, step-by-step methodologies for determining the most critical physicochemical properties. These protocols are based on industry-standard practices and OECD guidelines to ensure data quality and regulatory acceptance.

Protocol for Melting Point Determination

Causality: The melting point is a fundamental indicator of a compound's purity and identity. A sharp melting range is characteristic of a pure crystalline solid, while impurities typically depress and broaden the melting range.



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Caption: Workflow for accurate melting point determination.

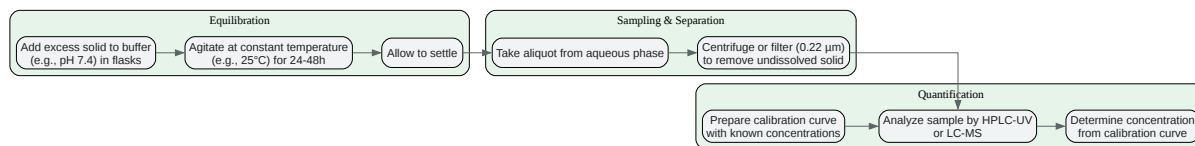
Step-by-Step Methodology:

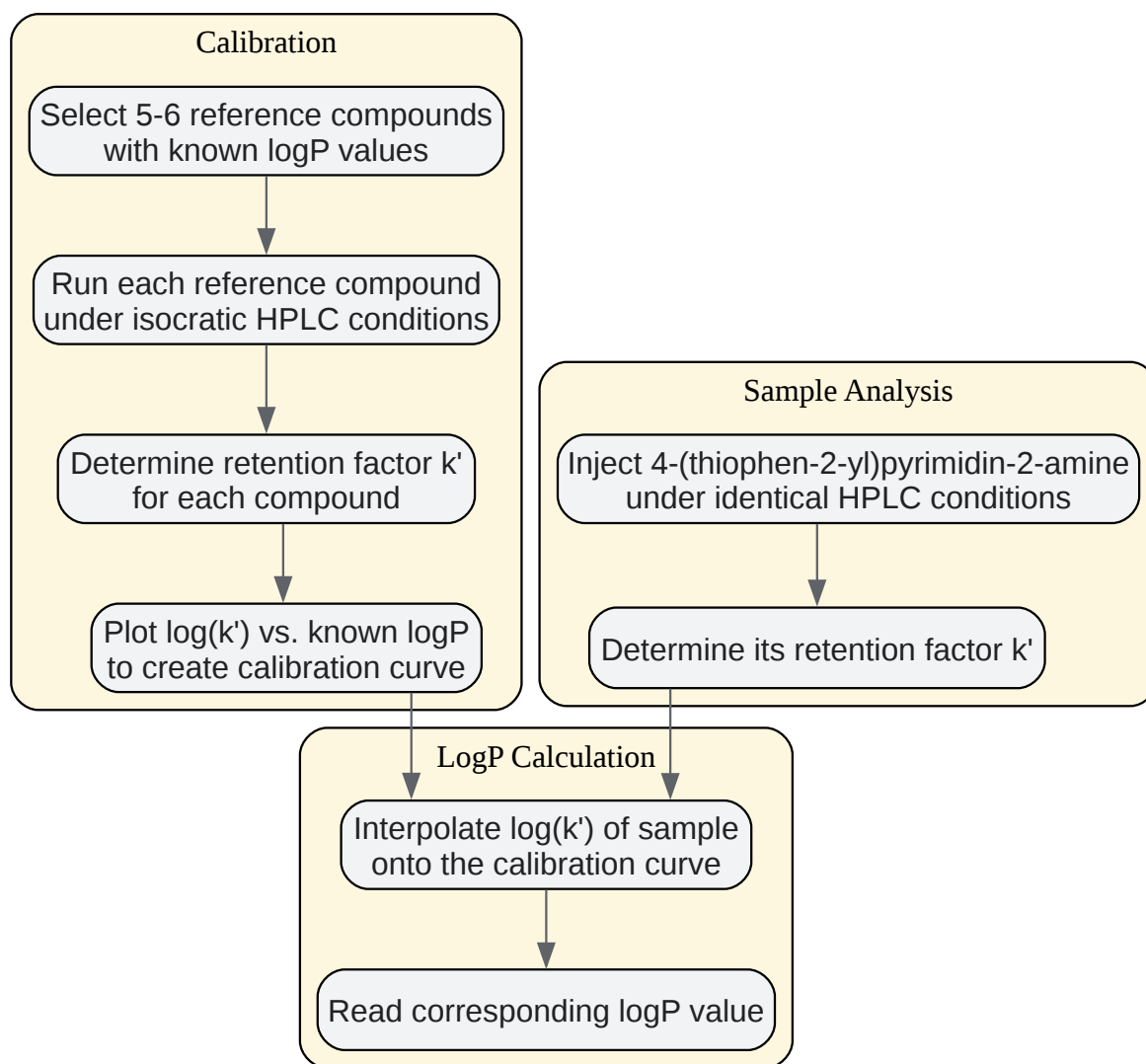
- **Sample Preparation:** Ensure the **4-(thiophen-2-yl)pyrimidin-2-amine** sample is completely dry. Finely crush the solid and pack it into a capillary tube to a height of 2-3 mm.[6]
- **Instrument Setup:** Place the capillary into the heating block of a calibrated digital melting point apparatus.
- **Approximate Determination:** Set a rapid heating rate (e.g., 10°C/minute) to quickly determine an approximate melting range.[7]
- **Accurate Determination:** Allow the apparatus to cool. Prepare a new capillary and set the starting temperature to ~10-15°C below the approximate melting point found in the previous step.[7]
- **Heating and Observation:** Set a slow heating rate of 1-2°C per minute.
- **Data Recording:** Observe the sample through the magnified viewing port. Record the temperature at which the first drop of liquid appears (T_{onset}) and the temperature at which the last solid crystal melts (T_{clear}).[8]

- Reporting: The melting point is reported as the range from T_{onset} to T_{clear}. The procedure should be repeated at least twice for consistency.

Protocol for Aqueous Solubility Determination (Shake-Flask Method)

Causality: Aqueous solubility is a master variable in drug discovery, directly impacting bioavailability and formulation strategies. The shake-flask method, as described in OECD Guideline 105, is the gold standard for determining the equilibrium solubility of a compound.^[1]
^[9]





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